N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Description
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Properties
IUPAC Name |
N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c1-12-16(20-8-3-2-4-13(20)19-12)17(24)18-7-10-25-11-9-21-14(22)5-6-15(21)23/h2-4,8H,5-7,9-11H2,1H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIRWUVGJDACNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NCCOCCN3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 318.4 g/mol. Its structure features a pyrrolidine-2,5-dione moiety linked to an imidazo[1,2-a]pyridine scaffold, which is often associated with significant biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H22N4O4 |
| Molecular Weight | 318.4 g/mol |
| CAS Number | 2034496-24-5 |
Anticonvulsant Properties
Recent studies have highlighted the anticonvulsant potential of compounds derived from the pyrrolidine-2,5-dione structure. For instance, related compounds have shown efficacy in various seizure models, including the maximal electroshock (MES) test and pentylenetetrazole (PTZ) induced seizures. Specifically, one study reported that a hybrid compound exhibited an effective dose (ED50) of 23.7 mg/kg in the MES test and 22.4 mg/kg in the 6 Hz seizure model .
Antinociceptive Effects
The compound has also been investigated for its antinociceptive properties. In vivo studies demonstrated that certain derivatives could significantly reduce pain responses in formalin-induced tonic pain models. The mechanism appears to involve modulation of sodium/calcium currents and antagonism of TRPV1 receptors, which are critical in pain signaling pathways .
Antiproliferative Activity
In addition to its anticonvulsant and analgesic effects, compounds structurally related to this compound have been evaluated for antiproliferative activity against various cancer cell lines. For example, fluorinated derivatives showed significant inhibition of cell proliferation in breast and colon cancer models .
Study on Anticonvulsant Efficacy
A focused study examined the efficacy of a compound similar to this compound in several seizure models. The results indicated broad-spectrum anticonvulsant activity with favorable safety profiles observed in rotarod tests for motor coordination. The compound's ability to inhibit multiple seizure types positions it as a promising candidate for epilepsy treatment .
Evaluation of Antinociceptive Activity
Another study assessed the antinociceptive effects of a related compound using the formalin test in mice. The results showed significant pain relief compared to control groups, suggesting that these compounds could be developed into effective analgesics for neuropathic pain management .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant potential as a pharmaceutical agent due to its structural features that allow for interactions with biological targets.
- Anticancer Activity : Research indicates that compounds containing imidazo[1,2-a]pyridine moieties possess anticancer properties. These compounds can interfere with cellular processes and may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : The structure of imidazo[1,2-a]pyridine derivatives has been associated with antimicrobial activity, making them candidates for developing new antibiotics or antifungal agents. The nitrogen atom in the imine group plays a crucial role in forming hydrogen bonds with active sites of enzymes and receptors, enhancing their efficacy against pathogens .
Synthesis and Characterization
The synthesis of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide involves several chemical reactions that can be optimized for yield and purity. Detailed characterization techniques such as:
- Nuclear Magnetic Resonance (NMR) : Used for confirming the molecular structure and purity.
- Mass Spectrometry (MS) : Helps in determining the molecular weight and structural integrity.
- Infrared Spectroscopy (FT-IR) : Provides insights into functional groups present in the compound .
Biological Evaluation
Recent studies have focused on evaluating the biological activities of this compound through various assays:
- Cell Viability Assays : These assays measure the effect of the compound on cancer cell lines, demonstrating its potential as an anticancer agent.
- Antibacterial Assays : Testing against various bacterial strains helps establish its effectiveness as an antimicrobial agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Modifications to the imidazo[1,2-a]pyridine core or substituents can lead to enhanced activity profiles or reduced side effects.
Case Study 1: Anticancer Activity
In a study published in 2023, researchers synthesized a series of imidazo[1,2-a]pyridine derivatives and evaluated their anticancer properties against various cell lines. The results indicated that specific substitutions on the imidazo ring significantly increased cytotoxicity compared to the parent compounds .
Case Study 2: Antimicrobial Efficacy
Another study highlighted the antimicrobial potential of similar compounds against resistant strains of bacteria. The findings suggested that modifications to the side chains could enhance binding affinity to bacterial targets, leading to improved efficacy in treating infections .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of the imidazo[1,2-a]pyridine core followed by coupling with the dioxopyrrolidin-1-yl-ethoxy-ethyl moiety. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt in solvents such as DMF or DCM under inert atmospheres .
- Solvent and temperature optimization : Polar aprotic solvents (e.g., DMF) at 60–80°C enhance reaction efficiency .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or crystallization from ethanol/water mixtures improves purity .
Q. Which spectroscopic techniques are critical for structural characterization, and what key spectral markers should be prioritized?
- Methodological Answer :
- 1H/13C NMR : Focus on the imidazo[1,2-a]pyridine protons (δ 7.5–9.0 ppm for aromatic Hs) and the dioxopyrrolidin-1-yl group (δ 2.5–3.5 ppm for CH2 groups adjacent to carbonyls) .
- HRMS : Confirm molecular ion ([M+H]+) with <5 ppm error to validate the molecular formula .
- IR : Identify carbonyl stretches (1650–1750 cm⁻¹) from the carboxamide and dioxopyrrolidinone moieties .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates, noting the role of the dioxopyrrolidin-1-yl group in binding affinity .
Advanced Research Questions
Q. How can computational chemistry predict reactivity and stability during synthesis?
- Methodological Answer :
- Reaction path search : Use density functional theory (DFT) to model transition states and intermediates, prioritizing low-energy pathways .
- Solvent effects : Simulate solvent interactions (e.g., DMF) with COSMO-RS to optimize dielectric environments .
- Stability prediction : Molecular dynamics (MD) simulations assess hydrolytic degradation of the dioxopyrrolidin-1-yl group under physiological conditions .
Q. How to resolve contradictions between computational predictions and experimental outcomes?
- Methodological Answer :
- Feedback loops : Integrate experimental NMR/HRMS data into computational models to refine force field parameters .
- Sensitivity analysis : Test variables (e.g., temperature, solvent) in silico to identify discrepancies in reaction yields .
- Cross-validation : Compare DFT-predicted IR spectra with experimental data to validate intermediate structures .
Q. What strategies optimize the structure-activity relationship (SAR) for targeted biological activity?
- Methodological Answer :
- Substituent variation : Systematically modify the methyl group on the imidazo[1,2-a]pyridine or the ethoxy linker length to assess potency changes .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions between the dioxopyrrolidin-1-yl group and target proteins .
- Metabolic stability : Incorporate isotopic labeling (e.g., 14C) in the ethoxyethyl chain to track in vivo degradation pathways .
Q. How to address challenges in isolating intermediates during multi-step synthesis?
- Methodological Answer :
- Quenching protocols : Use acidic/basic workups to precipitate intermediates (e.g., carboxamide precursors) .
- Real-time monitoring : Employ inline FTIR or LC-MS to detect side products and adjust reaction conditions dynamically .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity data across cell lines or assays?
- Methodological Answer :
- Dose-response curves : Replicate assays with varying concentrations to rule out false negatives/positives .
- Off-target profiling : Use kinome-wide screening to identify unintended interactions .
- Statistical validation : Apply ANOVA or machine learning (e.g., random forests) to distinguish noise from true biological signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
